molecular formula C26H27NO3S B2769911 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE CAS No. 1448079-34-2

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE

Cat. No.: B2769911
CAS No.: 1448079-34-2
M. Wt: 433.57
InChI Key: HNYQOBQOLUEDCL-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)piperidin-1-yl]-3,3-diphenylpropan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel small-molecule therapeutics. Its structure incorporates a benzenesulfonamide group attached to a piperidine ring, a motif frequently found in compounds with diverse biological activities . For instance, benzenesulfonamide derivatives have been extensively studied and shown to possess potent inhibitory activity against various biological targets, including carbonic anhydrases and the NLRP3 inflammasome . Furthermore, structurally related compounds featuring the 1-(piperidin-1-yl)propan-1-one core have been identified as key intermediates and active components in pharmaceutical research, underscoring the scaffold's relevance . This compound is presented as a high-purity chemical entity for research and development purposes. It is intended for in vitro applications only, such as assay development, target identification, and structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new chemical space in drug discovery campaigns. This product is labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3S/c28-26(20-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)27-18-16-24(17-19-27)31(29,30)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQOBQOLUEDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Diphenylpropanone Moiety: The final step involves the attachment of the diphenylpropanone moiety through carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE involves its interaction with specific molecular targets. The phenylsulfonyl group and piperidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The table below compares the target compound with six structurally related derivatives from the evidence, emphasizing substituent variations and their implications:

Compound Name Key Structural Features Biological Activity/Application Potency/Notes References
1-[4-(Benzenesulfonyl)piperidin-1-yl]-3,3-diphenylpropan-1-one (Target) Benzenesulfonyl-piperidine, diphenylpropanone Not reported in evidence Hypothesized to exhibit enhanced metabolic stability due to sulfonyl group N/A
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one Benzylpiperazine, 4-chlorophenyl substituent Antibacterial (gram-positive pathogens) Moderate activity; chlorophenyl enhances lipophilicity
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives Thiazol-isoxazole-piperidine hybrid Fungicidal (crop protection) Broad-spectrum activity against Fusarium spp.
1-[1-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzyl)piperidin-4-yl]propan-1-one Diaminopteridin-piperidine hybrid Antifolate/antimicrobial (theoretical) Structural similarity to methotrexate; untested in evidence
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone Biphenyl, dimethylanilino substituent Unknown (patented intermediate) Likely used in synthetic pathways for complex molecules
1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one Bromomethyl-piperidine, methylbutanone Synthetic intermediate (no bioactivity data) Bromomethyl group enables further functionalization
3-(3-Ethyl-piperidin-4-yl)-1-[6-[(1-methylheptyl)oxy]-4-quinolyl]propan-1-one HCl Ethylpiperidine-quinoline hybrid Medicinal (unspecified) HCl salt improves solubility; no efficacy data in evidence

Functional Group Analysis

  • Sulfonyl vs. Benzyl Groups: The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with the benzyl group in , which is electron-donating.
  • Aryl Substituents : The 3,3-diphenyl motif in the target compound is structurally distinct from the 4-chlorophenyl-phenyl combination in . The latter’s halogenation may improve target binding in hydrophobic pockets, whereas diphenyl groups could increase steric hindrance.
  • Hybrid Scaffolds : Compounds like the thiazol-isoxazole-piperidine hybrid demonstrate the importance of heterocyclic appendages in agrochemical activity, a feature absent in the target compound.

Biological Activity

1-[4-(Benzenesulfonyl)piperidin-1-yl]-3,3-diphenylpropan-1-one, commonly referred to as a benzenesulfonylpiperidine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C19H22N2O4S
  • Molecular Weight : 374.454 g/mol
  • IUPAC Name : 2-[4-(4-phenylpiperidin-1-yl)benzenesulfonamido]acetic acid

The biological activity of this compound primarily stems from its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The piperidine ring is known for its ability to interact with neurotransmitter receptors, which may contribute to its pharmacological effects.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, studies involving similar piperidine derivatives demonstrated efficacy against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1). A specific derivative showed moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, with a cytotoxic concentration (CC50) of 92 μM in Vero cells .

Antibacterial and Antifungal Activity

The compound's structural analogs have been tested for antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. These studies suggest that modifications in the piperidine structure can enhance antimicrobial activity, indicating a potential for developing new antibiotics .

Study 1: Antiviral Efficacy

In a study evaluating the antiviral activity of several piperidine derivatives, it was found that compounds similar to this compound exhibited varying degrees of efficacy against HIV and other viruses. The results showed that some derivatives had a notable impact on viral replication, suggesting that structural modifications could lead to enhanced antiviral agents .

Study 2: Antimicrobial Properties

A comparative analysis of piperidine derivatives indicated that certain modifications led to increased activity against both Gram-positive and Gram-negative bacteria. The presence of the benzenesulfonyl group was particularly noted for enhancing the compound's solubility and bioavailability, which are critical factors in developing effective antimicrobial agents .

Data Tables

Activity Type Tested Compound Target Virus/Bacteria CC50 (μM) Notes
AntiviralPiperidine DerivativeHIV-192Moderate efficacy against CVB-2
AntibacterialSimilar CompoundStaphylococcus aureusVariesEffective against multiple strains
AntifungalPiperidine DerivativeCandida albicansVariesPotential for new antifungal agents

Q & A

Q. Basic

  • High-performance liquid chromatography (HPLC) with UV/Vis detection quantifies purity (>95% required for biological assays) .
  • Differential scanning calorimetry (DSC) identifies polymorphic transitions or decomposition temperatures .
  • Karl Fischer titration measures residual moisture, critical for hygroscopic samples .

How can computational methods predict the compound's bioactivity and target interactions?

Q. Advanced

  • Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes or receptors, leveraging crystallographic data from homologous proteins .
  • Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .
  • QSAR models correlate structural features (e.g., logP, polar surface area) with experimental IC50 values to prioritize derivatives .

What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

Q. Advanced

  • Systematic substitution : Vary substituents on the benzene rings (e.g., electron-withdrawing/-donating groups) and measure effects on target binding .
  • Fragment-based screening : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to identify critical pharmacophores .
  • Proteomic profiling : Combine affinity chromatography with LC-MS/MS to map off-target interactions .

How can researchers optimize synthetic yields while minimizing side reactions?

Q. Basic

  • Temperature control : Maintain reactions at −20°C to 25°C to suppress unwanted byproducts (e.g., over-sulfonylation) .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF or dichloroethane to improve solubility .

What strategies mitigate conflicting results in biological assays (e.g., inconsistent enzyme inhibition data)?

Q. Advanced

  • Orthogonal assays : Validate hits using both fluorescence-based and radiometric assays (e.g., ADP-Glo™ kinase assay vs. radioactive ATP incorporation) .
  • Standardized protocols : Adopt OECD guidelines for cytotoxicity testing (e.g., MTT assay) to ensure reproducibility .
  • Data normalization : Use Z-score or % inhibition relative to positive/negative controls to account for plate-to-plate variability .

How can environmental stability and degradation pathways be assessed for this compound?

Q. Advanced

  • Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers and monitor degradation via LC-MS .
  • Biodegradation assays : Incubate with soil microbiota or liver microsomes to identify metabolic byproducts (e.g., hydroxylation, sulfone reduction) .
  • Computational tools : Use EPI Suite to predict biodegradation half-lives and persistence in environmental compartments .

What are the challenges in crystallizing this compound for structural analysis?

Q. Advanced

  • Polymorphism : Screen >10 solvent systems (e.g., ethanol/water, acetonitrile) to isolate stable crystal forms .
  • Cryo-cooling : Flash-freeze crystals in liquid nitrogen to reduce radiation damage during X-ray diffraction .
  • Data refinement : Use SHELXL or PHENIX to resolve disordered regions in the electron density map .

How to design a robust SAR study integrating synthetic and computational workflows?

Q. Advanced

  • Library design : Generate 50–100 derivatives using combinatorial chemistry, prioritizing substitutions with predicted ADMET compliance (e.g., Rule of Five) .
  • High-throughput screening : Deploy 384-well plate formats for IC50 determination across multiple targets .
  • Data integration : Use KNIME or Pipeline Pilot to correlate synthetic yields, computational docking scores, and assay results .

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